1H-Imidazole, 4,5-bis(4-chlorophenyl)-4,5-dihydro-2-[4-methoxy-2-(1-methylethoxy)phenyl]-, (4R,5S)-rel-
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Overview
Description
1H-Imidazole, 4,5-bis(4-chlorophenyl)-4,5-dihydro-2-[4-methoxy-2-(1-methylethoxy)phenyl]-(4R,5S)-rel- is a complex organic compound characterized by its imidazole ring structure substituted with chlorophenyl and methoxy groups
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The specific interactions and changes would depend on the particular targets involved.
Biochemical Pathways
Indole derivatives are known to affect a variety of pathways due to their broad-spectrum biological activities . The downstream effects of these pathways would depend on the specific biological activity being exhibited.
Pharmacokinetics
The predicted boiling point is 5689±600 °C, and the predicted density is 115±01 g/cm3 . These properties could potentially impact the compound’s bioavailability.
Result of Action
Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific effects would depend on the particular biological activity being exhibited.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is the reaction of 4,5-dihydro-2-(4-methoxy-2-(1-methylethoxy)phenyl)-1H-imidazole with chlorophenyl derivatives under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of continuous flow chemistry and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the choice of solvents and catalysts plays a crucial role in optimizing the reaction conditions for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding imidazole derivatives with increased oxidation states.
Reduction: Production of reduced forms of the compound, potentially leading to the formation of new functional groups.
Substitution: Introduction of new substituents at specific positions on the imidazole ring.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic properties, including potential use as a drug candidate for various diseases.
Industry: Employed in the development of advanced materials and chemical processes.
Comparison with Similar Compounds
4,5-Diphenyl-1H-imidazole
2-(4-Methoxyphenyl)-1H-imidazole
4,5-Bis(2-methoxyphenyl)-1H-imidazole
This detailed overview provides a comprehensive understanding of 1H-Imidazole, 4,5-bis(4-chlorophenyl)-4,5-dihydro-2-[4-methoxy-2-(1-methylethoxy)phenyl]-(4R,5S)-rel-, highlighting its synthesis, reactions, applications, and mechanisms
Properties
CAS No. |
548472-49-7 |
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Molecular Formula |
C25H24Cl2N2O2 |
Molecular Weight |
455.4 g/mol |
IUPAC Name |
(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C25H24Cl2N2O2/c1-15(2)31-22-14-20(30-3)12-13-21(22)25-28-23(16-4-8-18(26)9-5-16)24(29-25)17-6-10-19(27)11-7-17/h4-15,23-24H,1-3H3,(H,28,29)/t23-,24+ |
InChI Key |
YRGSRFXZNYCJNK-PSWAGMNNSA-N |
SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Isomeric SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@@H]([C@@H](N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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